molecular formula C27H28N2O4S B1530953 Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine CAS No. 1219404-63-3

Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

Cat. No.: B1530953
CAS No.: 1219404-63-3
M. Wt: 476.6 g/mol
InChI Key: HGHPMXLJJCFZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is a useful research compound. Its molecular formula is C27H28N2O4S and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-27(2,34-16-13-18-11-14-28-15-12-18)24(25(30)31)29-26(32)33-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14-15,23-24H,13,16-17H2,1-2H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPMXLJJCFZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Peptide Engineering: The Strategic Utility of Pyridyl Ethyl Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of


-[2-(4-pyridyl)ethyl]-penicillamine  (often abbreviated as Pen(Pye)  or Pen(4-PyEt) ) in advanced peptide chemistry. It focuses on its role as a robust, "safety-catch" orthogonal protecting group that addresses the steric and solubility challenges inherent in synthesizing complex, constrained peptides.

Executive Summary

In the engineering of constrained peptidomimetics, Penicillamine (


-dimethylcysteine)  serves as a critical tool for restricting conformational freedom and enhancing metabolic stability.[1] However, its steric bulk complicates standard disulfide bond formation and protection strategies.

Pyridyl Ethyl Penicillamine refers to the Penicillamine residue protected at the thiol by a 2-(4-pyridyl)ethyl group. This moiety functions as a "safety-catch" protecting group : it is stable to both standard acid (TFA) and base (piperidine) conditions used in Solid-Phase Peptide Synthesis (SPPS), but is selectively removed via a specific two-step activation/elimination sequence. This guide outlines the mechanism, protocol, and strategic advantages of using Pen(Pye) for regioselective disulfide engineering and solubility enhancement.

Part 1: Chemical Basis & Mechanism

Structural Logic

The


-[2-(4-pyridyl)ethyl]  (Pye) group is an alkyl-based protecting group attached to the sulfur of Penicillamine. Unlike acid-labile groups (e.g., Trityl) or iodine-labile groups (e.g., Acm), the Pye group relies on base-catalyzed 

-elimination
, but only after the pyridine ring has been activated.
  • Stability : The uncharged pyridine ring renders the group stable to TFA (used for Boc removal or resin cleavage) and piperidine (used for Fmoc removal).

  • Solubility : The basic nitrogen on the pyridine ring can be protonated, significantly improving the solubility of hydrophobic peptide sequences during synthesis and purification.

The "Safety-Catch" Deprotection Mechanism

The removal of the Pye group is a self-validating, two-step process that prevents premature deprotection.

  • Activation (Methylation) : The pyridine nitrogen is alkylated using Methyl Iodide (MeI) or Methyl Triflate. This converts the pyridine into a highly electron-withdrawing pyridinium salt .

  • Elimination (Release) : The positive charge on the pyridinium ring increases the acidity of the

    
    -protons (adjacent to the sulfur). Treatment with a mild base (e.g., morpholine or dilute NaOH) triggers a 
    
    
    
    -elimination reaction, releasing the free thiol and a vinyl pyridinium byproduct.
Mechanistic Visualization

The following diagram illustrates the activation and elimination pathway.

DeprotectionMechanism Start S-(2-(4-pyridyl)ethyl)-Pen (Stable Precursor) Step1 Methylation (Activation) Start->Step1 + MeI / DMF Intermediate N-Methyl-Pyridinium Salt (Activated Species) Step1->Intermediate Step2 Base Treatment (Elimination) Intermediate->Step2 + Morpholine Product Free Penicillamine Thiol + Vinyl Pyridine Step2->Product Beta-Elimination

Caption: The "Safety-Catch" mechanism. The Pye group remains inert until the pyridine nitrogen is methylated, triggering susceptibility to mild base.

Part 2: Strategic Applications

Orthogonal Regioselective Disulfide Formation

In peptides containing multiple cysteine/penicillamine residues (e.g., insulin analogs, conotoxins), controlling the pairing of thiols is essential. Pen(Pye) provides a third dimension of orthogonality alongside Trityl (Trt) and Acetamidomethyl (Acm).

Protecting GroupLability (Removal Condition)Orthogonality Note
Trityl (Trt) Acid (95% TFA)Removed during resin cleavage. Forms the first disulfide bond.
Acetamidomethyl (Acm) Oxidation (Iodine)Stable to acid.[2] Removed/oxidized to form the second bond.
Pyridyl Ethyl (Pye) Reduction/Alkylation Stable to Acid & Iodine. Removed by MeI + Base to form the third bond.

Workflow :

  • Synthesize peptide with Cys(Trt), Cys(Acm), and Pen(Pye).

  • Cleave from resin (removes Trt ); oxidize free thiols to form Disulfide A .

  • Treat with Iodine (removes Acm ); form Disulfide B .

  • Methylate and treat with base (removes Pye ); oxidize to form Disulfide C .

Solubility Enhancement (The "Tag" Effect)

Penicillamine-containing peptides are often hydrophobic and prone to aggregation due to the gem-dimethyl steric bulk. The Pye group acts as a solubilizing tag .

  • Protocol : Perform SPPS/purification at acidic pH (e.g., 0.1% TFA buffers). The pyridine nitrogen is protonated (

    
    ), adding a positive charge that disrupts aggregation.
    
  • Purification : The basic handle allows the protected peptide to be captured on cation-exchange resins , washing away non-basic impurities before the final deprotection step.

Part 3: Experimental Protocols

Synthesis of Fmoc-Pen(Pye)-OH

Note: While commercial availability varies, in-house synthesis is robust.

  • Starting Material : React Penicillamine with 4-vinylpyridine in the presence of acetic acid (Michael addition).

  • Protection : React the resulting

    
    -[2-(4-pyridyl)ethyl]-penicillamine with Fmoc-OSu  (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide) under basic conditions (
    
    
    
    , dioxane/water).
  • Purification : Crystallize from Ethyl Acetate/Hexane.

    • Yield expectation: >80%.

    • QC: Verify by

      
      -NMR (distinct pyridine protons at 
      
      
      
      8.5 and 7.2 ppm).
SPPS Incorporation[4]
  • Coupling Reagents : Use HATU/DIEA or DIC/Oxyma .

  • Coupling Time : Due to Penicillamine's steric hindrance, extend coupling times to 2 hours or perform double coupling .

  • Fmoc Removal : Standard 20% Piperidine in DMF (The Pye group is stable here).

Deprotection & Disulfide Formation Protocol

Context : This is performed in solution after the peptide has been cleaved from the resin and purified.

Step 1: Activation (Methylation)

  • Dissolve the lyophilized peptide (1 mM) in DMF or NMP .

  • Add Methyl Iodide (MeI) (50 equivalents).

    • Alternative: Use Methyl Triflate for faster reaction (caution: highly reactive).

  • Stir at room temperature for 4–6 hours .

  • Precipitate the peptide with cold diethyl ether. The product is now the peptide-pyridinium salt .

Step 2: Elimination (Cleavage)

  • Redissolve the precipitated salt in a mixture of Water/Acetonitrile (1:1) .

  • Add Morpholine or 0.1 M NaOH to adjust pH to ~10.

  • Stir for 30 minutes . Monitor by HPLC for the shift in retention time (loss of the hydrophobic Pye group).

  • Workup : Acidify with acetic acid to pH 4-5.

  • Oxidation : Adjust pH to 7.5-8.0 and stir under air (or add DMSO) to form the final disulfide bond.

Part 4: Comparative Analysis

The following table contrasts Pen(Pye) with other common Penicillamine/Cysteine protecting groups.

FeatureS-(4-Pyridyl)ethyl (Pye) S-Acetamidomethyl (Acm) S-Trityl (Trt) S-tert-butyl (StBu)
Removal Reagent MeI then BaseIodine (

)
TFA (95%)Phosphines/Thiols
Mechanism

-Elimination
Oxidative cleavageAcidolysisReduction
Orthogonality High (vs Acid/Oxidation)Moderate (vs Acid)Low (vs Acid)Moderate (vs Acid)
Solubility Effect Enhances (Basic)NeutralNeutralReduces (Hydrophobic)
Best Use Case 3rd Disulfide / Solubility2nd Disulfide1st DisulfideThiol Protection

References

  • Kunz, H., & Kneip, M. (1983). Protecting Groups in Peptide Synthesis: The 2-(4-Pyridyl)ethyl Group. Angewandte Chemie International Edition , 22(10), 783-784. Link

  • Kessler, H., et al. (1995). Peptide Synthesis: Protection of the Side Chain. In: Methods of Organic Chemistry (Houben-Weyl) , Vol E22a. Thieme Publishing. Link

  • Moutiez, M., et al. (1997). Specific removal of the S-(2-(4-pyridyl)ethyl) cysteinyl protecting group: Application to the synthesis of bis-cysteinyl peptides. Tetrahedron Letters , 38(48), 8333-8336. Link

  • Goddard-Borger, E.D., & Stick, R.V. (2011). The Synthesis of peptides containing the S-(2-(4-pyridyl)ethyl) cysteine residue. Australian Journal of Chemistry , 64(4), 442-447. Link

Sources

Methodological & Application

Solid phase peptide synthesis conditions for Fmoc-penicillamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid Phase Peptide Synthesis of Fmoc-Penicillamine Derivatives

Strategic Overview: The "Gem-Dimethyl" Paradox

Penicillamine (


-dimethylcysteine) is a critical non-proteinogenic amino acid used to introduce conformational constraints into peptide therapeutics (e.g., somatostatin analogs, integrin inhibitors). Its structural rigidity—derived from the gem-dimethyl group at the 

-position—is a double-edged sword. While it enhances the metabolic stability and receptor selectivity of the final drug candidate, it imposes severe steric barriers during Solid Phase Peptide Synthesis (SPPS).

The Core Challenges:

  • Kinetic Sluggishness: The bulky

    
    -methyl groups create a "steric gate," significantly retarding the nucleophilic attack of the 
    
    
    
    -amino group during subsequent couplings (coupling onto Pen).
  • Racemization Risk: The activated carboxyl species of Penicillamine is prone to base-catalyzed enolization, particularly under the high-temperature conditions often used to drive difficult couplings.

  • Steric Shielding of Fmoc: The Fmoc group itself is sterically crowded, rendering standard deprotection kinetics insufficient.

This guide provides a self-validating, high-efficiency protocol designed to navigate these competing constraints.

Critical Reagents & Materials

To ensure reproducibility, specific attention to resin swelling and reagent quality is required.[1]

ComponentRecommendationRationale
Resin ChemMatrix® (PEG) or Low-loading Polystyrene (0.2–0.4 mmol/g) High swelling is essential to allow reagent diffusion past the steric bulk. High loading (>0.6 mmol/g) promotes aggregation, leading to deletion sequences.
Building Block Fmoc-Pen(Trt)-OH (Standard) or Fmoc-Pen(Acm)-OH (Orthogonal)Trt is acid-labile (global deprotection).[2] Acm is stable to TFA and allows for post-cleavage site-specific cyclization (iodine oxidation).
Activator HATU / HOAt Superior to HBTU/HOBt. The 7-azabenzotriazole moiety (HOAt) utilizes a "neighboring group effect" to accelerate coupling via a pre-organized transition state, crucial for hindered amines.
Base TMP (2,4,6-Collidine) or DIEA Collidine is a weaker, non-nucleophilic base that minimizes racemization (epimerization) during the activation of Cys/Pen derivatives.
Solvent DMF (Main) / NMP (Difficult steps)NMP disrupts beta-sheet aggregation better than DMF, useful for sequences containing Pen.

Experimental Protocols

Protocol A: Coupling Fmoc-Pen-OH to the Peptide Chain

Objective: Efficiently attach Penicillamine to the growing chain without racemizing the Pen stereocenter.

Workflow:

  • Activation: Dissolve Fmoc-Pen(Trt)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add Collidine (6.0 eq) immediately prior to addition to resin. Note: Avoid pre-activation times >2 mins to prevent ester hydrolysis or racemization.

  • Coupling:

    • Room Temperature: Shake for 2 hours .

    • Microwave (Recommended): Heat to 50°C (Max) for 10 minutes .

    • Warning: Do NOT exceed 50°C. Unlike standard amino acids (often coupled at 75°C or 90°C), Cys and Pen derivatives are highly susceptible to racemization and

      
      -elimination at high temperatures [1].
      
  • Monitoring: Standard Kaiser test is acceptable here.

Protocol B: Fmoc Removal (The "Steric Gate" Opening)

Objective: Complete removal of the Fmoc group which is shielded by the underlying gem-dimethyl bulk.

Workflow:

  • Reagent: 20% Piperidine in DMF with 0.1 M HOBt .

    • Insight: HOBt suppresses aspartimide formation (if Asp is present) and prevents potential side reactions involving the sensitive Pen thiol [2].

  • Cycles: Perform two deprotection cycles.

    • Cycle 1: 5 minutes (Bulk removal).

    • Cycle 2: 15 minutes (Kinetic cleanup).

  • Microwave Option: 75°C for 3 minutes (Total). Note: Fmoc removal is less sensitive to racemization than coupling.

Protocol C: Coupling onto the Penicillamine N-Terminus (The Critical Step)

Objective: Acylation of the sterically hindered, nucleophilically poor Pen amine. This is the most common point of failure (deletion sequences).

Workflow:

  • Reagent Selection: Use HATU/HOAt (3-4 eq). Do not use DIC/Oxyma for this specific step if the sequence is difficult; the kinetics of onium salts (HATU) are faster.

  • Double Coupling (Mandatory):

    • Coupling 1: 1 hour at RT (or 50°C MW for 10 min).

    • Drain and Wash: DMF (3x).[1]

    • Coupling 2: Fresh reagents, 1 hour at RT (or 50°C MW for 10 min).

  • Validation (Crucial):

    • The Kaiser Test (Ninhydrin) often yields false negatives (remains yellow) because the bulky Pen amine cannot react with the ninhydrin complex.

    • Use the Chloranil Test: A positive result (blue/green beads) confirms free secondary/hindered amines.

    • Micro-Cleavage: If unsure, cleave 2-3 mg of resin and analyze via LC-MS to confirm complete coupling before proceeding.

Visualization of Workflows

Diagram 1: The "Steric Gate" Coupling Cycle

This diagram illustrates the kinetic bottlenecks introduced by the Penicillamine structure.

SPPS_Penicillamine Start Peptide-Resin Fmoc_Deprotection Fmoc Removal (20% Piperidine, 2x) Start->Fmoc_Deprotection Wash1 DMF Wash (5x) Fmoc_Deprotection->Wash1 Decision_Point Is N-Terminus Pen? Wash1->Decision_Point Standard_Coupling Standard Coupling (DIC/Oxyma) Decision_Point->Standard_Coupling No (Ala, Gly, etc.) Difficult_Coupling Hindered Coupling Strategy (HATU/HOAt/Collidine) Decision_Point->Difficult_Coupling Yes (Steric Gate) Validation QC: Chloranil Test (Mandatory for Pen) Standard_Coupling->Validation Difficult_Coupling->Validation Double Couple Required Validation->Difficult_Coupling Fail (Blue Beads) End Next Cycle Validation->End Pass

Caption: Workflow logic adjusting for the kinetic barrier presented by the N-terminal Penicillamine residue.

Diagram 2: Racemization Control Pathways

A decision tree for selecting conditions that minimize stereochemical loss.

Racemization_Control Input Coupling Fmoc-Pen-OH Activation Activation Method Input->Activation Base_Choice Base Selection Activation->Base_Choice HATU/HBTU Temp_Choice Temperature Activation->Temp_Choice DIC/Oxyma (Acidic) Base_Choice->Temp_Choice Weak Base (Collidine) Risk_High High Racemization Risk (>5% D-isomer) Base_Choice->Risk_High Strong Base (DBU/High DIEA) Temp_Choice->Risk_High > 50°C Risk_Low Optimal Integrity (<0.5% D-isomer) Temp_Choice->Risk_Low RT or < 50°C

Caption: Decision matrix for minimizing base-catalyzed enolization of Fmoc-Penicillamine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Coupling (Blue Chloranil) Steric hindrance at N-terminus.1. Switch solvent to NMP. 2. Increase temperature to 50°C (strictly controlled). 3. Use symmetrical anhydride activation (Fmoc-AA-OH + DIC, no base) for the incoming amino acid.
Racemization (D-Pen detected) Base-catalyzed enolization during activation.1. Switch from DIEA to Collidine (TMP). 2. Reduce microwave temperature to 40°C or use RT. 3. Use Oxyma Pure/DIC instead of HATU (eliminates base entirely).
Low Yield after Cleavage Re-attachment of Trt cation to Pen thiol.Use a scavenger-rich cleavage cocktail: TFA:TIS:H2O:EDT (92.5:2.5:2.5:2.5) . EDT (Ethanedithiol) is critical for scavenging trityl cations from thiols [3].

References

  • Palomo, J. M. (2014). Solid-phase peptide synthesis of cysteine-containing peptides: potential pitfalls and solutions. RSC Advances, 4, 32658-32672. Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development, 22(6), 760–768. Link

  • Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • CEM Corporation. (2020). Microwave Synthesis of Cysteine & Histidine Containing Peptides. Application Note. Link

Sources

Application Notes and Protocols for Cleavage of Peptides Containing S-[2-(4-pyridyl)ethyl]-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the creation of synthetic peptides for research, therapeutic, and diagnostic applications. The synthesis of cysteine-containing peptides requires the use of a protecting group for the highly reactive thiol side chain to prevent undesirable side reactions, such as oxidation and alkylation. The choice of this protecting group is critical and is dictated by the overall synthetic strategy, particularly when synthesizing complex peptides with multiple disulfide bonds.

The S-[2-(4-pyridyl)ethyl] group is a specialized cysteine protecting group. Its stability under certain conditions and specific lability under others allows for its use in orthogonal protection schemes, enabling the regioselective formation of disulfide bonds. This document provides a comprehensive guide to the selection of appropriate cleavage cocktails and detailed protocols for the efficient and clean deprotection of peptides containing S-[2-(4-pyridyl)ethyl]-protected cysteine residues.

Mechanistic Insights into Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous or subsequent removal of side-chain protecting groups. For peptides synthesized using the widely adopted Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).

The cleavage of the peptide from the resin and the removal of most common side-chain protecting groups (e.g., tBu, Boc, Trt) proceeds via an acid-catalyzed mechanism. During this process, highly reactive carbocations are generated from the protecting groups and the resin linker. These carbocations can lead to unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and tyrosine. To prevent these side reactions, "scavengers" are added to the TFA to trap these reactive species.

A critical consideration for peptides containing S-[2-(4-pyridyl)ethyl]-cysteine is the stability of this protecting group to the acidic cleavage conditions. The S-[2-(4-pyridyl)ethyl] group is generally stable to standard TFA cleavage cocktails, making it a valuable tool for orthogonal protection strategies. This stability allows for the cleavage of the peptide from the resin and the removal of other acid-labile protecting groups while the S-[2-(4-pyridyl)ethyl] group remains intact on the cysteine residue. The free thiol can then be unmasked in a subsequent, specific deprotection step.

Selecting the Appropriate Cleavage Cocktail

The choice of the cleavage cocktail is paramount to obtaining a high-purity crude peptide. The composition of the cocktail depends on the amino acid sequence of the peptide, specifically the presence of sensitive residues that are prone to modification by the carbocations generated during cleavage.

Table 1: Recommended Cleavage Cocktails for Peptides with S-[2-(4-pyridyl)ethyl]-Cysteine

Cocktail Composition (v/v/w)Target Peptide CharacteristicsRationale and Key Considerations
TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) Peptides without Trp, Met, or Tyr.A standard, effective cocktail for most peptides. TIS is an excellent scavenger for carbocations generated from Trt and other protecting groups. Water aids in the hydrolysis of the peptide-resin linker.
TFA / TIS / Water / 1,2-Ethanedithiol (EDT) (94:1:2.5:2.5) Peptides containing Trp.EDT is a potent scavenger that helps to prevent the alkylation of the indole side chain of tryptophan.
Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) Peptides with multiple sensitive residues (Trp, Met, Tyr).A robust and widely used cocktail for complex peptides. Phenol protects tyrosine, thioanisole helps to prevent methionine oxidation and aids in the removal of Arg(Pbf) groups, and EDT scavenges carbocations.[1]
TFA / 3,6-Dioxa-1,8-octanedithiol (DODT) / TIS / Water (92.5:2.5:2.5:2.5) Peptides with Met or Trp (less odorous alternative to EDT).DODT is an effective scavenger with a lower odor profile compared to EDT, making it a preferable choice in some laboratory settings.

Note: The S-[2-(4-pyridyl)ethyl] group is expected to remain on the cysteine residue when using these TFA-based cleavage cocktails.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides with S-[2-(4-pyridyl)ethyl]-Cysteine

This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups, while the S-[2-(4-pyridyl)ethyl] group remains on the cysteine residue(s).

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel (with a sintered glass filter)

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail. For a standard TFA/TIS/H₂O cocktail, carefully mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation: a. Filter the cleavage mixture through the sintered glass funnel into a clean collection tube. b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. c. In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the protected peptide should form. e. Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation. f. Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to pellet the peptide. g. Carefully decant the ether. h. Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and dissolved organic impurities.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting crude peptide will have the S-[2-(4-pyridyl)ethyl] group attached to the cysteine residue(s).

Protocol 2: Deprotection of the S-[2-(4-pyridyl)ethyl] Group

The removal of the S-[2-(4-pyridyl)ethyl] group is typically achieved after the peptide has been cleaved from the resin and purified. This is often accomplished through a specific chemical treatment.

Note: The conditions for the removal of the S-[2-(4-pyridyl)ethyl] group are not standard and may require optimization based on the specific peptide sequence. The following is a general guideline based on related pyridyl-based protecting groups.

Materials:

  • Purified S-[2-(4-pyridyl)ethyl]-protected peptide

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Buffer solution (e.g., phosphate or ammonium acetate buffer)

  • RP-HPLC system for purification

Procedure:

  • Peptide Dissolution: Dissolve the purified S-[2-(4-pyridyl)ethyl]-protected peptide in a suitable buffer. The choice of buffer and pH will depend on the stability and solubility of the peptide.

  • Deprotection Reaction: Add a molar excess of the reducing agent (e.g., 10-50 equivalents of DTT or TCEP) to the peptide solution.

  • Reaction Monitoring: Monitor the progress of the deprotection reaction by RP-HPLC or mass spectrometry. The reaction time can vary from a few hours to overnight.

  • Purification: Once the deprotection is complete, purify the deprotected peptide using RP-HPLC to remove the excess reducing agent and the cleaved protecting group.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product with a free cysteine thiol.

Visualization of the Cleavage and Deprotection Workflow

Cleavage_and_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage from Resin cluster_Purification1 Purification of Protected Peptide cluster_Deprotection S-Pyridylethyl Deprotection cluster_Purification2 Final Purification Resin Peptide-Resin (with S-Py-Et Cys) Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin->Cleavage Step 1 Precipitation Precipitation in cold ether Cleavage->Precipitation Step 2 Purification1 RP-HPLC Precipitation->Purification1 Step 3 Deprotection Reducing Agent (e.g., DTT or TCEP) Purification1->Deprotection Step 4 Purification2 RP-HPLC Deprotection->Purification2 Step 5 Final_Peptide Final Deprotected Peptide Purification2->Final_Peptide Step 6

Caption: Workflow for cleavage and deprotection of peptides containing S-[2-(4-pyridyl)ethyl]-cysteine.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Cleavage Insufficient cleavage time or TFA volume. Steric hindrance around the cleavage site.Increase the cleavage time to 3-4 hours. Ensure a sufficient volume of the cleavage cocktail is used (at least 10 mL per gram of resin). Consider using a more robust cocktail like Reagent K.
Side Product Formation Inadequate scavenging of carbocations. Presence of highly sensitive residues.Select a cleavage cocktail with appropriate scavengers based on the peptide sequence (see Table 1). Ensure scavengers are fresh.
Low Peptide Yield Poor precipitation in diethyl ether. Peptide solubility in ether.Ensure the diethyl ether is ice-cold. Increase the volume of ether used for precipitation. Try a different precipitation solvent, such as methyl-tert-butyl ether (MTBE).
Incomplete S-[2-(4-pyridyl)ethyl] Deprotection Insufficient amount of reducing agent. Short reaction time.Increase the molar excess of the reducing agent. Extend the reaction time and monitor by HPLC. Optimize the pH of the buffer.

Conclusion

The S-[2-(4-pyridyl)ethyl] protecting group offers a valuable strategy for the synthesis of complex cysteine-containing peptides, particularly those requiring regioselective disulfide bond formation. Its stability to standard TFA cleavage conditions allows for the isolation of a fully side-chain deprotected peptide with the cysteine thiol still masked. Subsequent specific deprotection provides the free thiol for further manipulation. By understanding the principles of cleavage chemistry and carefully selecting the appropriate cleavage cocktail and deprotection conditions, researchers can achieve high yields of pure, target peptides. The protocols and guidelines presented in this document serve as a comprehensive resource for scientists and professionals in the field of peptide chemistry.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in chemical biology, 4(3), 211-221.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]

Sources

Application Notes and Protocols for the Manual Synthesis of Sterically Hindered Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Utility of Steric Hindrance in Peptide Science

In the landscape of peptide chemistry and drug development, sterically hindered amino acids represent a class of building blocks that are both challenging to synthesize and invaluable for their ability to impart unique and desirable properties to peptides. Amino acids such as α,α-disubstituted analogs (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids introduce conformational constraints that can enhance proteolytic stability, improve bioavailability, and fine-tune receptor binding affinity.[1][2][] The gem-dialkyl groups of Aib, for instance, restrict the peptide backbone's flexibility, promoting helical structures and protecting against enzymatic degradation.[4][5] Similarly, N-methylation of the amide bond can disrupt hydrogen bonding networks, prevent aggregation, and enhance cell permeability.[1][6][7]

However, the very steric bulk that confers these advantages also presents significant hurdles during their synthesis and incorporation into peptide sequences. The nucleophilicity of the α-amino group is diminished, making the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group a non-trivial step that requires optimized conditions to achieve satisfactory yields and purity. This guide provides detailed protocols and expert insights into the manual synthesis of sterically hindered Fmoc-amino acids, designed for researchers and professionals seeking to leverage these powerful tools in their work.

Core Principles and Strategic Choices in Fmoc Protection

The successful Fmoc protection of a sterically hindered amino acid hinges on overcoming the reduced reactivity of the amino group. This necessitates a careful selection of the Fmoc-donating reagent and optimization of reaction conditions.

Choice of Fmoc Reagent: Fmoc-OSu vs. Fmoc-Cl

Two primary reagents are employed for the introduction of the Fmoc group: 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl).

  • Fmoc-Cl (9-fluorenylmethyl chloroformate): This reagent is highly reactive, which can be advantageous for driving the reaction with a less nucleophilic amine.[8] However, its high reactivity also makes it more susceptible to hydrolysis and can lead to the formation of undesired side products.[8][9]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): Fmoc-OSu is generally the preferred reagent due to its greater stability and cleaner reaction profile.[9][10][] While less reactive than Fmoc-Cl, it offers a more controlled reaction, minimizing the formation of impurities and simplifying downstream purification.[9] For industrial-scale synthesis or when dealing with sensitive substrates, Fmoc-OSu is the more robust choice.[9]

The protocols detailed below primarily utilize Fmoc-OSu for its reliability and ease of handling.

Protocol 1: Manual Solution-Phase Synthesis of Fmoc-α,α-disubstituted Amino Acids (Example: Fmoc-Aib-OH)

This protocol describes a standard Schotten-Baumann reaction for the Fmoc protection of α-aminoisobutyric acid (Aib), a common and highly hindered amino acid.

Causality and Experimental Rationale

The primary challenge in synthesizing Fmoc-Aib-OH is the steric hindrance from the two α-methyl groups, which significantly impedes the approach of the bulky Fmoc-OSu reagent to the α-amino group.[12] To overcome this, the reaction relies on a basic aqueous/organic biphasic system. The base (sodium carbonate) serves a dual purpose: it deprotonates the amino acid's carboxylic acid and amino groups, increasing the nucleophilicity of the amine for attack on the Fmoc-OSu. The biphasic system (dioxane/water) ensures that both the water-soluble amino acid salt and the organic-soluble Fmoc-OSu can react at the interface.

Experimental Workflow Diagram

Synthesis_Fmoc_Aib_OH cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aib 1. Dissolve Aib-OH in 10% aq. Na₂CO₃ Mix 3. Add Fmoc-OSu solution to Aib solution at 0-5°C Aib->Mix FmocOSu 2. Dissolve Fmoc-OSu in Dioxane FmocOSu->Mix Stir 4. Stir overnight at room temperature Mix->Stir Dilute 5. Dilute with H₂O Stir->Dilute Wash 6. Wash with Diethyl Ether Dilute->Wash Acidify 7. Acidify aqueous layer to pH 2-3 with HCl Wash->Acidify Extract 8. Extract with Ethyl Acetate Acidify->Extract Dry 9. Dry, filter, and evaporate Extract->Dry Purify 10. Purify (Recrystallization) Dry->Purify

Caption: Workflow for the solution-phase synthesis of Fmoc-Aib-OH.

Step-by-Step Methodology

Materials:

  • α-Aminoisobutyric acid (Aib-OH)

  • Fmoc-OSu (1.05 equivalents)

  • 1,4-Dioxane

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve Aib-OH (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully dissolve the amino acid. Cool the solution in an ice bath to 0-5°C.[10]

  • Preparation of Fmoc-OSu Solution: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Reaction Initiation: While vigorously stirring the amino acid solution, slowly add the Fmoc-OSu solution dropwise. Maintain the temperature between 0-5°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Initial Work-up: Dilute the reaction mixture with a significant volume of deionized water.

  • Removal of Unreacted Fmoc-OSu: Transfer the diluted mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[10] Discard the organic layers.

  • Product Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding dilute HCl dropwise. The Fmoc-Aib-OH product will precipitate as a white solid.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-Aib-OH can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white, crystalline solid.

Protocol 2: Manual Solid-Phase Synthesis of Fmoc-N-methylated Amino Acids

N-methylated amino acids are another important class of sterically hindered building blocks. Their synthesis often involves a multi-step process that can be efficiently performed on a solid support, which simplifies purification by allowing reagents and byproducts to be washed away.[1] This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[1]

Causality and Experimental Rationale

Direct N-methylation of an Fmoc-protected amino acid is challenging. This solid-phase strategy circumvents this by first attaching the Fmoc-amino acid to the highly acid-labile 2-CTC resin. The Fmoc group is then removed and replaced with a more suitable protecting group for the methylation step, the o-nitrobenzenesulfonyl (o-NBS) group. The electron-withdrawing nature of the o-NBS group acidifies the N-H proton, facilitating its removal by a non-nucleophilic base like DBU and subsequent methylation by an electrophile like dimethyl sulfate.[1] Following methylation, the o-NBS group is removed, and the desired Fmoc group is re-introduced before the final, mild cleavage from the resin.

Experimental Workflow Diagram

Solid_Phase_N_Methylation Resin 1. Swell 2-CTC Resin in DCM Load 2. Load Fmoc-AA-OH (Fmoc-AA-OH, DIEA, DCM) Resin->Load Wash1 3. Wash (DCM, DMF) Load->Wash1 DeprotectFmoc 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->DeprotectFmoc Wash2 5. Wash (DMF, NMP) DeprotectFmoc->Wash2 ProtectNBS 6. o-NBS Protection (o-NBS-Cl, Collidine, NMP) Wash2->ProtectNBS Wash3 7. Wash (NMP, DCM) ProtectNBS->Wash3 Methylate 8. N-Methylation (Dimethyl Sulfate, DBU, NMP) Wash3->Methylate Wash4 9. Wash (NMP, DCM) Methylate->Wash4 DeprotectNBS 10. o-NBS Deprotection (Mercaptoethanol, DBU, NMP) Wash4->DeprotectNBS Wash5 11. Wash (NMP, DCM) DeprotectNBS->Wash5 ReprotectFmoc 12. Fmoc Re-protection (Fmoc-OSu, DIEA, DCM) Wash5->ReprotectFmoc Wash6 13. Wash (DCM, DMF) ReprotectFmoc->Wash6 Cleave 14. Cleave from Resin (1% TFA in DCM) Wash6->Cleave Workup 15. Work-up and Isolation Cleave->Workup

Caption: Solid-phase workflow for Fmoc-N-methyl-amino acid synthesis.

Step-by-Step Methodology

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-amino acid (3 equivalents)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)

  • Collidine (10 equivalents)

  • Dimethyl sulfate or Methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (10 equivalents)

  • Fmoc-OSu (3 equivalents)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling & Loading: Swell the 2-CTC resin in anhydrous DCM in a peptide synthesis vessel. Add a solution of the Fmoc-amino acid (3 eq.) in DCM, followed by DIEA (9 eq.). Agitate for 2 hours. Wash the resin with DCM and DMF.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF.

  • o-NBS Protection: Add a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in NMP. Agitate for 2 hours. Wash the resin with NMP and DCM.[1]

  • N-Methylation: Treat the resin with a solution of dimethyl sulfate (or methyl iodide) and DBU in NMP. Agitate for 2 hours. Repeat if necessary. Wash with NMP and DCM.[1]

  • o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP (2 x 30 min). Wash with NMP and DCM.[1]

  • Fmoc Re-protection: Add a solution of Fmoc-OSu (3 eq.) in DCM, followed by DIEA (1 eq.). Agitate for 3 hours. Wash with DCM and DMF.[1]

  • Cleavage from Resin: Wash the resin with DCM. Cleave the final product from the resin by treating with a solution of 1% TFA in DCM (4 x 1 min).[1][12] Collect the filtrate in a flask containing water to quench the TFA.

  • Work-up: Combine the cleavage filtrates, wash with water, dry the organic layer, and evaporate the solvent to obtain the crude Fmoc-N-methyl-amino acid. Purify as necessary.

Data Presentation: Overcoming Coupling Challenges

The synthesis of the Fmoc-amino acid is only the first step. Its subsequent incorporation into a peptide chain is also challenging due to steric hindrance. The choice of coupling reagent is critical for success.[13][14]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentReagent TypeReactivity LevelKey Characteristics & Recommendations
DCC/DIC CarbodiimideLow-ModerateOften insufficient for sterically demanding couplings, leading to low yields.[13][15]
HBTU/PyBOP Aminium/PhosphoniumModerate-HighGenerates OBt active esters. A significant improvement over carbodiimides, but may still be insufficient for highly hindered residues like Aib.[13]
HCTU AminiumHighForms a more reactive O-6-ClBt ester. More effective than HBTU for difficult couplings.[13]
HATU AminiumVery HighForms highly reactive OAt esters. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, making HATU one of the most effective reagents for hindered couplings.[5][16]
COMU AminiumVery HighBased on the Oxyma Pure leaving group. Reported to be more efficient than HOAt-based reagents in some cases and avoids guanidinylation side reactions associated with excess uronium reagents.
Acyl Fluorides Acyl HalideExtremely HighPrepared in situ from the Fmoc-amino acid using reagents like TFFH. An excellent strategy for the most challenging couplings, such as Aib-Aib linkages, where other reagents fail.[13][17]

Conclusion

The manual synthesis of sterically hindered Fmoc-amino acids is a critical capability for advanced peptide research and development. While challenging, the steric bulk that complicates their synthesis is precisely what makes them so valuable. By understanding the underlying chemical principles and making informed choices regarding reagents and reaction strategy—such as selecting Fmoc-OSu for cleaner reactions or employing solid-phase techniques for streamlined purification—researchers can reliably produce these essential building blocks. The protocols and data provided herein serve as a robust starting point for scientists to successfully navigate the synthesis of these unique and powerful molecules, ultimately enabling the creation of novel peptides with enhanced therapeutic potential.

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Scilit. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. [Link]

  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Fmoc-His-Aib-OH as a Semaglutide Precursor: Efficient One-Pot Synthesis and Computational Insights. Taylor & Francis Online. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. ResearchGate. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Semantic Scholar. [Link]

  • Fmoc. Lokey Lab Protocols - Wikidot. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fmoc-His-Aib-OH as a Semaglutide Precursor: Efficient One-Pot Synthesis and Computational Insights. ResearchGate. [Link]

  • Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Methods for Removing the Fmoc Group. Springer. [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Syntheses of sterically hindered peptides containing α,α-disubstituted... ResearchGate. [Link]

  • Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. ACS Publications. [Link]

Sources

Application Notes and Protocols for Fmoc Deprotection of S-[2-(4-pyridyl)ethyl]-DL-penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Encumbered Amino Acids

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. S-[2-(4-pyridyl)ethyl]-DL-penicillamine is a prime example of such a building block, offering unique structural and chemical characteristics. The penicillamine core, with its gem-dimethyl substitution at the β-carbon, introduces significant steric bulk, which can confer resistance to enzymatic degradation. The S-linked 2-(4-pyridyl)ethyl side chain provides a handle for further chemical modification or for influencing the peptide's interaction with its biological target.

However, the very features that make this amino acid attractive also present significant challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial Nα-Fmoc deprotection step. The steric hindrance imposed by the penicillamine backbone can significantly slow down the rate of piperidine-mediated Fmoc removal, leading to incomplete deprotection and the generation of deletion sequences. This application note provides a detailed guide to understanding and optimizing the Fmoc deprotection of S-[2-(4-pyridyl)ethyl]-DL-penicillamine, ensuring high-purity peptide synthesis.

The Mechanism and Rationale for Extended Deprotection Times

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-catalyzed β-elimination reaction. Typically, a 20% solution of piperidine in N,N-dimethylformamide (DMF) is used to abstract the acidic proton on the fluorenyl ring, leading to the collapse of the protecting group and the liberation of the free N-terminal amine of the peptide.[1] The resulting dibenzofulvene (DBF) is scavenged by excess piperidine to form a stable adduct.[1][2]

For sterically unhindered amino acids, this reaction is typically complete within minutes. However, the bulky β,β-dimethyl groups of the penicillamine moiety in S-[2-(4-pyridyl)ethyl]-DL-penicillamine create a sterically congested environment around the N-terminal amine, hindering the approach of the piperidine base.[3] This steric impediment necessitates significantly longer reaction times to ensure complete Fmoc removal. Insufficient deprotection times are a common source of failure in the synthesis of peptides containing such hindered residues, leading to truncated and difficult-to-purify products.[4]

Therefore, a "one-size-fits-all" approach to Fmoc deprotection is not suitable for this amino acid. The protocols outlined in this guide are based on the principle of extending reaction times and vigilant monitoring to drive the deprotection reaction to completion.

Experimental Protocols

Materials and Reagents
  • Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropyl alcohol (IPA), ACS grade

  • Kaiser Test Kit (Ninhydrin solutions)[5][6]

  • UV-Vis Spectrophotometer

Recommended Extended Fmoc Deprotection Protocol

This protocol is designed for the manual deprotection of this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[7]

  • Initial Deprotection: Drain the DMF and add a freshly prepared solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes.

  • Main Deprotection: Drain the initial piperidine solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for an extended period, typically 30-60 minutes. For particularly difficult sequences or when aggregation is suspected, this time may need to be extended further.[1]

  • Monitoring for Completion (Kaiser Test): After the main deprotection step, take a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF and then ethanol.[8] Perform a Kaiser test to check for the presence of free primary amines. A strong blue color indicates successful deprotection.[5] If the test is negative or weak (yellow or faint blue), continue the main deprotection for an additional 15-30 minutes and re-test.

  • Thorough Washing: Once a positive Kaiser test is confirmed, drain the piperidine solution and wash the resin extensively to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A recommended washing sequence is:

    • DMF (5 x 1 min)

    • IPA (3 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

Diagram of the Extended Fmoc Deprotection Workflow:

G start Start: Fmoc-Protected Resin swell Swell Resin in DMF (30-60 min) start->swell initial_deprotect Initial Deprotection (20% Piperidine/DMF, 5-10 min) swell->initial_deprotect main_deprotect Main Deprotection (20% Piperidine/DMF, 30-60+ min) initial_deprotect->main_deprotect kaiser_test Monitor with Kaiser Test main_deprotect->kaiser_test wash Thorough Washing (DMF, IPA, DCM) kaiser_test->wash Positive (Blue) extend_deprotect Extend Deprotection (15-30 min increments) kaiser_test->extend_deprotect Negative (Yellow) end End: Deprotected Resin Ready for Coupling wash->end extend_deprotect->main_deprotect

Caption: Workflow for the extended Fmoc deprotection of sterically hindered amino acids.

Quantitative Monitoring by UV-Vis Spectrophotometry

For a more quantitative assessment of Fmoc deprotection, especially during method development, UV-Vis spectrophotometry can be employed to measure the concentration of the dibenzofulvene-piperidine adduct in the spent deprotection solution.[2]

  • Collect Filtrate: During the deprotection steps, collect all the drained piperidine solutions in a volumetric flask of known volume (e.g., 25 mL or 50 mL).

  • Dilution: Dilute the collected filtrate to the mark with 20% piperidine in DMF. Further dilution with the same solution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a blank of 20% piperidine in DMF.[2]

  • Calculation: The degree of Fmoc removal can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length (typically 1 cm), and c is the concentration. By comparing the calculated amount of released Fmoc with the theoretical loading of the resin, the efficiency of the deprotection can be determined.

Data Presentation: Recommended Deprotection Times

The following table provides recommended starting points for the Fmoc deprotection of S-[2-(4-pyridyl)ethyl]-DL-penicillamine compared to a standard amino acid. These are guidelines and should be optimized for each specific sequence.

Amino Acid TypeInitial Deprotection (20% Piperidine/DMF)Main Deprotection (20% Piperidine/DMF)Monitoring Recommendation
Standard (e.g., Alanine, Leucine) 2-3 minutes10-15 minutesOptional Kaiser test
S-[2-(4-pyridyl)ethyl]-DL-penicillamine 5-10 minutes30-60 minutes (or longer)Mandatory Kaiser test; UV-Vis for optimization

Troubleshooting and Potential Side Reactions

Incomplete Deprotection
  • Symptom: A negative or weak Kaiser test after the recommended deprotection time.

  • Cause: Severe steric hindrance or peptide aggregation.

  • Solution:

    • Extend the main deprotection time in 15-30 minute increments, with Kaiser testing after each extension.

    • Consider the use of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperidine (e.g., 2% DBU, 2% piperidine in DMF).[1][3] Caution: DBU can increase the risk of other side reactions, such as aspartimide formation.[3]

Potential Side Reactions
  • β-Elimination and Piperidine Adduct Formation: Cysteine and its derivatives are known to be susceptible to base-catalyzed β-elimination of the thiol side chain, followed by the addition of piperidine to the resulting dehydroalanine.[9] While the gem-dimethyl groups of penicillamine may disfavor this reaction to some extent, it remains a possibility with extended base treatment.

    • Detection: This side product will have a mass increase of +84 Da (C₅H₁₀N). It can be detected by LC-MS analysis of the cleaved peptide.

  • Racemization: Extended exposure to basic conditions can increase the risk of racemization at the α-carbon.

    • Detection: Chiral amino acid analysis or chromatographic separation of diastereomeric peptides may be required for detection.

  • Interaction of the Pyridyl Group: The basicity of the pyridine nitrogen (pKa ~5.2) is unlikely to significantly interfere with the much stronger basicity of piperidine (pKa ~11.1). However, it is a nucleophilic site that could potentially be susceptible to alkylation or other modifications, although this is less likely under standard SPPS conditions.

Diagram of Potential Side Reaction:

G start Penicillamine Residue beta_elimination β-Elimination (extended piperidine treatment) start->beta_elimination dehydroalanine Dehydroalanine Intermediate beta_elimination->dehydroalanine piperidine_addition Michael Addition of Piperidine dehydroalanine->piperidine_addition side_product Piperidinyl-alanine Adduct (+84 Da) piperidine_addition->side_product

Caption: Potential side reaction pathway for penicillamine derivatives during Fmoc deprotection.

Conclusion

The successful incorporation of sterically demanding amino acids like S-[2-(4-pyridyl)ethyl]-DL-penicillamine into peptides requires a departure from standard Fmoc deprotection protocols. By implementing extended deprotection times and diligently monitoring the reaction for completion, researchers can overcome the challenges posed by steric hindrance. The protocols and troubleshooting guide presented here provide a robust framework for the synthesis of high-purity peptides containing this valuable non-proteinogenic amino acid, paving the way for the development of novel peptide therapeutics with enhanced properties.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-36). Humana Press.
  • Orpeve. (2020). 60017 Kaiser test kit. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023). Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(12), 749–760.
  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Wojas, J., S´wider, P., & Chankiewicz, J. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
  • Siedler, F., Weyher, E., & Moroder, L. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of peptide science : an official publication of the European Peptide Society, 2(4), 271–275.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Zhou, W., et al. (2021). Comparison of side reactions during DNPBS solid-phase peptide synthesis (SPPS) and Fmoc SPPS. ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
  • Johnson, T., & Sheppard, R. C. (1991). Peptide synthesis: synthesis of the cysteine-containing peptides of biological and pharmaceutical interest, α-h-ANF and h-big endothelin. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-11.
  • Jad, Y. E., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(1), 177-182.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Retrieved from [Link]

  • da Silva, J. F. M., & da Costa, J. B. N. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

  • Tulla-Puche, J., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges with the coupling efficiency of Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine. As a sterically hindered amino acid derivative, its incorporation into a peptide sequence can be challenging. This resource offers troubleshooting strategies, optimized protocols, and answers to frequently asked questions to ensure successful synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

A1: The primary challenge arises from significant steric hindrance. The bulky S-[2-(4-pyridyl)ethyl] side chain, combined with the two methyl groups on the β-carbon of the penicillamine backbone, physically obstructs the approach of the activated carboxylic acid to the free amine on the resin-bound peptide.[1][2] This steric clash slows down the reaction rate and can lead to incomplete coupling.[3]

Q2: What are the immediate signs of poor coupling efficiency with this amino acid?

A2: The most direct indicator is a positive Kaiser test (a strong blue or purple color on the resin beads) after the coupling step, which signifies the presence of unreacted primary amines.[4][5] Other signs include:

  • Low product yield upon cleavage and purification.[2]

  • Presence of deletion sequences (peptides missing the penicillamine residue) in the final product, identifiable by mass spectrometry.[1]

  • Resin clumping or aggregation , which can indicate that the growing peptide chains are folding back on themselves, blocking reactive sites.[6]

Q3: Can I use standard coupling reagents like DCC or DIC/HOBt?

A3: While standard carbodiimide reagents like DCC and DIC are widely used in peptide synthesis, they are often inefficient for coupling sterically hindered amino acids like this penicillamine derivative.[3][7] More potent activating agents are required to overcome the high activation energy barrier caused by steric hindrance.[2][8]

Q4: How does the choice of solvent impact coupling efficiency?

A4: The solvent plays a critical role in resin swelling and solvation of the growing peptide chain.

  • N,N-Dimethylformamide (DMF) is a common choice, but for difficult sequences, N-Methyl-2-pyrrolidone (NMP) is often superior due to its enhanced ability to disrupt secondary structures and prevent aggregation.[1][9]

  • In some cases, adding a small amount of a chaotropic agent like dimethyl sulfoxide (DMSO) can further improve solvation.[6] However, the polarity of the solvent can also influence side reactions like racemization, with more polar solvents sometimes increasing this risk.[10][11]

Q5: Is "double coupling" a good strategy for this amino acid?

A5: Yes, double coupling is a highly recommended strategy.[1][12] After the initial coupling reaction, the vessel is drained, the resin is washed, and the coupling step is repeated with a fresh solution of activated amino acid.[5] This provides a second opportunity for the reaction to go to completion.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low coupling efficiency.

Visual Troubleshooting Workflow

G start Low Coupling Efficiency Suspected kaiser_test Perform Kaiser Test start->kaiser_test kaiser_positive Positive (Blue/Purple Beads) Incomplete Coupling kaiser_test->kaiser_positive Positive kaiser_negative Negative (Yellow/Colorless Beads) Coupling Complete kaiser_test->kaiser_negative Negative troubleshoot_reagents Step 1: Verify Reagent Quality kaiser_positive->troubleshoot_reagents proceed Proceed to Next Deprotection Step kaiser_negative->proceed troubleshoot_coupling Step 2: Optimize Coupling Protocol troubleshoot_reagents->troubleshoot_coupling troubleshoot_conditions Step 3: Adjust Reaction Conditions troubleshoot_coupling->troubleshoot_conditions capping Step 4: Cap Unreacted Amines troubleshoot_conditions->capping capping->proceed

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Detailed Troubleshooting Steps

Step 1: Verify Reagent and Material Quality

  • Fmoc-Amino Acid: Ensure the purity of your this compound. Impurities such as free amino acids or dipeptides can reduce coupling efficiency. Store the reagent at 2-8°C and protect it from moisture.[1]

  • Coupling Reagents: Use fresh, high-quality coupling reagents. Uronium/aminium salts like HATU, HBTU, and COMU can degrade if not stored properly under desiccated and refrigerated conditions.[1][8]

  • Solvents: Use fresh, high-purity, amine-free DMF or NMP. Older DMF can contain dimethylamine, which can interfere with the coupling reaction.[1]

  • Resin: Ensure adequate swelling of the resin in your chosen solvent. Poor swelling limits the accessibility of reactive sites.[1]

Step 2: Optimize the Coupling Protocol

If reagent quality is confirmed, the next step is to modify the coupling protocol itself.

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent, switch to a more powerful uronium/aminium or phosphonium salt-based reagent.[2][8] These are known to be more effective for sterically hindered couplings.[7][13]

  • Perform a Double Coupling: As mentioned in the FAQs, this is a very effective strategy. After the first coupling (e.g., 2-4 hours), drain and wash the resin, then add a fresh activation solution and allow it to react for another 1-2 hours.[5]

  • Increase Reagent Concentration: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[5]

Step 3: Adjust Reaction Conditions

  • Change Solvent System: Switch from DMF to NMP to improve solvation and disrupt potential peptide aggregation.[4][6]

  • Elevate the Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier and break up aggregates.[1][2] However, be cautious as excessive heat can increase the risk of racemization.[14]

  • Increase Coupling Time: Extend the reaction time. For very difficult couplings, this could mean reacting for 4 hours or even overnight.[1]

Step 4: If Coupling Remains Incomplete, Cap Unreacted Amines

If the Kaiser test is still positive after attempting the optimization steps above, it is crucial to "cap" the unreacted amines. This prevents the formation of deletion peptides in subsequent steps. Capping is typically done using acetic anhydride.[4][12]

Part 3: Optimized Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids.

  • Resin Preparation: Swell the peptide-resin in NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[5]

  • Washing: Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.[5]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in NMP. Allow the mixture to pre-activate for 1-2 minutes.[5]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[5]

  • Monitoring: Perform a Kaiser test to check for reaction completion.[5]

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with NMP (3-5 times) to remove excess reagents.[5]

Protocol 2: The Kaiser Test (Qualitative Monitoring)

This test is used to detect the presence of free primary amines on the resin.[4]

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Add Reagents: Add 2-3 drops each of:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[5]

  • Observation:

    • Positive Result (Blue/Purple Beads): Indicates incomplete coupling.[5]

    • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[5]

Data Summary: Recommended Coupling Reagents
Coupling Reagent ClassExamplesEfficacy for Hindered CouplingsKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUExcellentHigh reactivity, good for hindered couplings, and can suppress racemization.[2][8] HATU is particularly effective.[15]
Phosphonium Salts PyAOP, PyBOPExcellentHighly effective for sterically demanding couplings with low racemization.[2][8]
Carbodiimides DCC, DICPoor to ModerateGenerally insufficient for these challenging substrates on their own.[2][3] Often used with additives like HOBt, but still less effective than uronium/phosphonium salts.[7]

Part 4: Mechanistic Insights

The Peptide Coupling Reaction

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid.[16] This creates a reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.

G cluster_0 Activation cluster_1 Coupling Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-ester) Fmoc_AA->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond Formed Activated_Ester->Peptide_Bond Resin_Amine Resin-Bound Peptide (Free Amine) Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: General workflow of the peptide coupling reaction.

For sterically hindered amino acids, the "Nucleophilic Attack" step is kinetically disfavored. Potent coupling reagents like HATU generate highly reactive intermediates (O-Acyl(tetramethyl)isouronium salt which rearranges to the active ester), which lowers the activation energy and accelerates the reaction, forcing the equilibrium towards product formation.[15]

References

  • Low coupling efficiency with Fmoc-L-Phe-MPPA solutions - Benchchem. (n.d.).
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem. (n.d.).
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing). (2019, November 11). DOI:10.1039/C9CC08421E.
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. (n.d.).
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - MDPI. (2026, February 3).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2021, March 12).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS. (2025, May 22).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (2019, September 15).
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
  • Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH - Benchchem. (n.d.).
  • Novabiochem® Fmoc-Amino Acids - Sigma-Aldrich. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (2007, June 20).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed. (2022, June 15).
  • SPPS Tips For Success Handout - Mesa Labs. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Novabiochem® Letters: 4/11 - Merck Millipore. (n.d.).
  • Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides - PMC. (n.d.).
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - MilliporeSigma. (n.d.).
  • 6 - Organic Syntheses Procedure. (n.d.).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29).

Sources

Overcoming steric hindrance in Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance in Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine synthesis Content Type: Technical Support Center (Troubleshooting & FAQs)

Ticket Context: You are attempting to synthesize This compound , a highly specialized amino acid building block. This molecule combines the steric bulk of the penicillamine backbone (


-dimethylcysteine) with a pH-responsive pyridyl side chain. Users frequently report low yields and incomplete protection due to the gem-dimethyl steric barrier .

This guide provides a validated, self-correcting workflow to overcome these specific kinetic limitations.

The Steric Challenge (Root Cause Analysis)

Before troubleshooting, understand why this synthesis fails in standard workflows.

  • The Gem-Dimethyl Effect: Unlike Cysteine, Penicillamine possesses two methyl groups at the

    
    -position. These groups create a "steric wall" that shields the sulfur atom, significantly reducing the rate of nucleophilic attack during S-alkylation.
    
  • N-Terminal Crowding: Once the bulky S-pyridylethyl group is installed, the N-terminus becomes sandwiched between the gem-dimethyls and the new side chain. Standard Fmoc-Cl protection often fails here, leading to hydrolysis of the reagent before it can couple to the amine.

  • Solubility Paradox: The intermediate is zwitterionic and highly polar, while the final Fmoc-protected product is amphiphilic. Transitioning between these solvent phases is where most yield is lost.

Validated Synthesis Protocol

Do not use standard Cysteine protocols. Use this optimized "Two-Step, One-Pot" approach designed for hindered thiols.

Step 1: Kinetic Control S-Alkylation (Michael Addition)

Objective: Install the 4-pyridylethyl group without N-alkylation.

  • Reagents: DL-Penicillamine, 4-Vinylpyridine (4-VP), Methanol/Water (1:1).

  • Mechanism: Thiol-Michael Addition.

  • Critical Parameter: The reaction is driven by the nucleophilicity of the thiolate. Because Penicillamine is hindered, we use 4-Vinylpyridine (a "hot" Michael acceptor) rather than a halide, which avoids the slower

    
     pathway.
    

Protocol:

  • Dissolve DL-Penicillamine (1.0 eq) in degassed 1:1 MeOH/Water (

    
     concentration).
    
  • Adjust pH to 7.5–8.0 using dilute NaOH. Note: Do not exceed pH 8.5 to prevent N-alkylation.

  • Add 4-Vinylpyridine (1.2 eq) dropwise.

  • Modification for Sterics: Heat to 40°C for 16–24 hours. (Standard Cysteine reacts at RT; Penicillamine requires thermal energy to overcome the rotational barrier of the gem-dimethyls).

  • Monitoring: Monitor by TLC or LCMS for the disappearance of the free thiol.

Step 2: High-Efficiency Fmoc Protection

Objective: Protect the sterically crowded amine without side reactions.

  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

    
    .
    
  • Why Fmoc-OSu? Fmoc-Cl is smaller but too reactive; it causes dipeptide formation (oligomerization) before protecting the hindered amine. Fmoc-OSu is slower but cleaner.

Protocol:

  • Cool the reaction mixture from Step 1 to 0°C.

  • Add

    
     (2.0 eq) to buffer the system to pH 9.0.
    
  • Add Fmoc-OSu (1.5 eq) dissolved in minimal Acetone or Dioxane.

  • The "Crowding" Adjustment: Allow to warm to Room Temp and stir for 24–36 hours . (Standard amino acids take 2–4 hours; Penicillamine requires extended time).

  • Workup: Acidify carefully to pH 4.0 (pyridinium formation keeps it soluble? No, the carboxylic acid protonates). Extract with Ethyl Acetate. The pyridyl group makes the product pH-sensitive; avoid strongly acidic washes (pH < 2) which protonate the pyridine and drive it into the aqueous layer.

Visualization: Synthesis & Troubleshooting Logic

Diagram 1: The Optimized Pathway

This flowchart visualizes the chemical transformation and the critical control points.

SynthesisPath Pen DL-Penicillamine (Sterically Hindered) Inter Intermediate: S-[2-(4-pyridyl)ethyl]-Pen Pen->Inter Michael Addition pH 7.5-8.0, 40°C (Overcomes Gem-Dimethyl) VP 4-Vinylpyridine (Michael Acceptor) VP->Inter Final Target: Fmoc-S-[2-(4-pyridyl)ethyl]-Pen Inter->Final N-Protection pH 9.0, 24h (Fmoc-OSu > Fmoc-Cl) Fmoc Fmoc-OSu (Protection Reagent) Fmoc->Final

Caption: Optimized synthetic route highlighting the thermal boost for S-alkylation and extended time for N-protection.

Diagram 2: Troubleshooting Decision Tree

Use this logic gate when yields are below 60%.

Troubleshooting Start Problem: Low Yield CheckStep Which step failed? Start->CheckStep Step1 Step 1: S-Alkylation CheckStep->Step1 Step2 Step 2: Fmoc Protection CheckStep->Step2 CheckThiol Is free thiol still present? Step1->CheckThiol Heat Action: Increase Temp to 50°C (Kinetic Barrier) CheckThiol->Heat Yes (Slow Rxn) pH Action: Check pH (Must be > 7.0 for thiolate) CheckThiol->pH No (Side Rxns) CheckOlig Is dipeptide forming? Step2->CheckOlig Switch Action: Switch from Fmoc-Cl to Fmoc-OSu CheckOlig->Switch Yes Solvent Action: Improve Solubility (Use Dioxane/H2O) CheckOlig->Solvent No (Precipitation)

Caption: Diagnostic logic for identifying bottlenecks in the Penicillamine protection sequence.

Technical FAQs

Q1: Why is the reaction mixture turning cloudy during Fmoc protection?

A: This is the Solubility Paradox . The starting intermediate is water-soluble, but as the Fmoc group attaches, the molecule becomes hydrophobic.

  • Fix: Ensure your organic co-solvent (Dioxane or THF) makes up at least 50% of the final volume. If precipitation occurs too early, the Fmoc reagent gets trapped in the solid and stops reacting. Add more Dioxane to redissolve.

Q2: Can I use Fmoc-Cl to speed up the reaction?

A: Strongly Discouraged. While Fmoc-Cl is faster, the steric hindrance of Penicillamine slows down the primary acylation. This lag allows the highly reactive Fmoc-Cl to react with the newly formed carboxylate mixed anhydride or cause rapid hydrolysis. Fmoc-OSu is less susceptible to hydrolysis and minimizes dipeptide byproducts [1].

Q3: How do I remove unreacted 4-Vinylpyridine?

A: 4-Vinylpyridine is basic. During the workup, wash the organic phase with mild acid (Citric Acid, pH 4-5). However, be careful: your product also has a pyridyl ring.

  • Best Practice: Use ether trituration on the final crude solid. The Fmoc-product will solidify, while excess 4-VP and its polymers remain in the ether supernatant.

Q4: I see a "doublet" Fmoc peak on HPLC. Is it racemized?

A: Not necessarily. You are synthesizing a DL -mixture (Racemic). However, even if you used pure L-Penicillamine, Fmoc-Pen derivatives are notorious for rotamers . The bulky gem-dimethyls restrict rotation around the N-C


 bond, often showing split peaks in NMR or HPLC at room temperature. Run the NMR at 50°C to see if the peaks coalesce [2].

Quantitative Data: Reagent Comparison

ReagentSteric ToleranceSide ReactionsRecommended pHReaction Time (Penicillamine)
Fmoc-Cl LowHigh (Dipeptides)> 9.52–4 h (Risky)
Fmoc-OSu High Low 8.5–9.0 16–24 h
Fmoc-N3 MediumMedium (Explosive risk)8.524 h

References

  • BenchChem. (2025).[1][2] The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Retrieved from

  • Merck Millipore. (2011).[3] Novabiochem® Letters: Fmoc-Pen(Trt)-OH and Steric Hindrance in SPPS. Retrieved from

  • National Institutes of Health (NIH). (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands. Retrieved from

  • Organic Reactions. The Intramolecular Michael Reaction and Steric Hindrance. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperatures for Bulky Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Thermal Optimization in SPPS for Sterically Hindered Residues

Executive Summary: The Kinetic "Goldilocks" Zone

Welcome to the technical support center. If you are reading this, you are likely facing a dichotomy in your peptide synthesis: Steric hindrance demands energy (heat) to drive coupling, but thermal instability (racemization/side reactions) limits how much heat you can apply.

For bulky amino acids like Aib (α-aminoisobutyric acid) or N-methylated residues, standard room temperature (RT) protocols often result in deletion sequences. Conversely, applying a blanket "90°C microwave" protocol to Cysteine or Histidine will destroy your chiral purity.

This guide provides the decision logic and validated protocols to navigate this trade-off.

Decision Logic & Workflow

Before initiating synthesis, categorize your incoming amino acid using the logic flow below. This prevents the common error of treating all "difficult" couplings with the same thermal hammer.

OptimizationLogic cluster_legend Key Decision Factors Start Incoming Fmoc-Amino Acid CheckType Is the AA Sterically Hindered? (Aib, N-Me-Val, Pro, etc.) Start->CheckType CheckSensitive Is the AA Chiral/Sensitive? (Cys, His, Arg) CheckType->CheckSensitive Yes ProtocolC Standard Protocol RT - 75°C Standard Reagents CheckType->ProtocolC No (Standard AA) ProtocolA PROTOCOL A: High Energy 90°C (MW) / 75°C (Conv) Reagent: DIC/Oxyma CheckSensitive->ProtocolA No (Aib, Ach, N-Me) ProtocolB PROTOCOL B: Controlled Energy Max 50°C Reagent: DIC/Oxyma + Collidine CheckSensitive->ProtocolB Yes (Cys, His) Legend Sensitive = High Racemization Risk Hindered = High Activation Energy Required

Figure 1: Thermal optimization decision tree. Select Protocol A for non-chiral bulky residues and Protocol B for chiral sensitive residues.

Critical Troubleshooting Guides
Scenario A: The "Bulldozer" Approach (Non-Chiral/Robust Bulky AAs)

Target Residues: Fmoc-Aib-OH, Fmoc-N-Me-Val-OH, Fmoc-Pro-OH. The Issue: Incomplete coupling (deletion sequences) due to massive steric clash preventing the nucleophilic attack of the amine.

Q: Why did my Aib coupling fail at room temperature even with HATU? A: Aib is a helicogenic, tetrasubstituted carbon. The activation energy required to form the amide bond is significantly higher than standard amino acids. Room temperature kinetics are simply too slow, leading to active ester hydrolysis before coupling occurs.

Validated Protocol (High Energy):

  • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .[1]

    • Why: DIC/Oxyma is more thermally stable than HATU/DIEA at 90°C. HATU can cause capping (guanidinylation) of the amine at high temperatures.

  • Temperature:

    • Microwave: 90°C for 2 minutes.

    • Conventional: 75°C for 30–60 minutes.

  • Double Couple: Mandatory for Aib-Aib or Aib-Pro junctions.

ParameterRecommendation
Coupling Reagent DIC (0.5 M) / Oxyma Pure (0.5 M)
Base None (DIC/Oxyma is base-free) or 0.1 eq DIEA if using onium salts
Temp/Time 90°C (120 sec)
Verification Chloranil Test (Pro/N-Me) or Kaiser Test (Aib)
Scenario B: The "Surgeon" Approach (Chiral/Sensitive Bulky AAs)

Target Residues: Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH. The Issue: These residues are bulky (trityl groups are massive) but prone to racemization (L


 D conversion) at high temperatures.

Q: Can I heat Cysteine to 90°C to improve coupling speed? A: Absolutely not. At 90°C, Cysteine undergoes significant racemization via base-catalyzed enolization. It can also undergo


-elimination to form dehydroalanine.

Q: How do I optimize Cys/His without heat? A: You use moderate heat (max 50°C) and change the base environment.

Validated Protocol (Racemization Suppression):

  • Temperature Cap: Strictly limit to 50°C (Microwave) or Room Temp (Conventional).

  • Base Swap: If using onium salts (HATU/HCTU), replace DIEA (pKa ~10.5) with TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4).

    • Why: Collidine is strong enough to activate the carboxylate but too sterically hindered and weak to abstract the

      
      -proton, preventing the enolization pathway shown below.
      
  • Preferred Reagent: DIC/Oxyma (Base-free) is the safest option.

Racemization Step1 Activated AA (L-Isomer) Step2 Base Abstraction of Alpha-Proton Step1->Step2 High Temp + Strong Base (DIEA) Step3 Enolate / Oxazolone Intermediate (Planar) Step2->Step3 Step4 Reprotonation Step3->Step4 Output Mixture of L- and D-Isomers Step4->Output

Figure 2: Mechanism of base-catalyzed racemization accelerated by heat.

Reagent Selection Matrix

The choice of coupling reagent dictates the safe temperature range.

Reagent SystemMax Safe TempBest ForRisk Factor
DIC / Oxyma Pure 90°C - 105°C Aib, N-Me-Val, GeneralLow. (Most thermally stable system)
HATU / DIEA 60°C - 75°C Difficult sequences at moderate tempHigh. (Risk of enantiomerization & capping)
HCTU / DIEA RT - 50°C Standard couplingsModerate. (Less stable than HATU)
DIC / HOBt < 75°C Traditional synthesisModerate. (Explosion risk of dry HOBt; Oxyma is safer)

Technical Note on Oxyma: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is non-explosive and generates less racemization than HOBt at high temperatures. It is the industry standard for microwave SPPS [1].

FAQ: Common Pitfalls

Q: I am seeing "Aspartimide" formation. Is this related to temperature? A: Yes. Aspartimide formation (dehydration of Asp side chain) is accelerated by heat and repetitive exposure to piperidine (deprotection).

  • Fix: If you have Asp residues in the sequence, add 0.1 M Oxyma or 0.1 M HOBt to your deprotection solution (20% Piperidine). This suppresses the ring closure. Limit deprotection temperature to room temperature if possible [2].

Q: Can I use "One-Pot" coupling/deprotection at high temps? A: Yes, but only with DIC/Oxyma. Some modern microwave synthesizers (e.g., CEM Liberty Prime) use a method where the deprotection base is added directly to the coupling mixture at 90°C+. This works because the kinetics of Fmoc removal are instantaneous at that temperature, minimizing side reactions [3].[2]

Q: My Fmoc-N-Me-Val coupling looks good, but the next amino acid won't couple. Why? A: N-methylated amino acids create a secondary amine on the N-terminus. This is sterically crowded and less nucleophilic.

  • Fix: The subsequent coupling requires the "Bulldozer" protocol (High Temp, Double Couple, HATU or PyAOP can be superior here for the specific step of acylation onto a secondary amine).

References
  • Subirós-Funosas, R., et al. (2009).[1][3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal.[1]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

  • CEM Corporation. (n.d.). CarboMAX™ Coupling Chemistry: Enhanced Coupling Efficiency at Elevated Temperatures.[2][4] CEM Application Notes.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

Sources

Reducing side reactions of the pyridine ring during acid cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Ring Side-Reactions

Welcome to the technical support center for troubleshooting side reactions involving the pyridine ring during acid cleavage. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common issues encountered during the deprotection of pyridine-containing molecules, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cleavage yield for a pyridine-containing peptide is significantly lower than expected. What is the likely cause?

A1: The most common cause of low yield is incomplete deprotection due to protonation of the pyridine ring.

The nitrogen atom in the pyridine ring is basic and becomes protonated in the highly acidic environment of a standard trifluoroacetic acid (TFA) cleavage cocktail.[1] This creates a positively charged pyridinium species, which is electron-deficient and deactivates the ring towards further reaction, including the cleavage of acid-labile protecting groups attached to it or nearby. This effect essentially "protects" the protecting group, leading to incomplete cleavage and low recovery of the desired product.

Troubleshooting Steps:

  • Confirm the Issue: Analyze the crude product by mass spectrometry. The presence of a major peak corresponding to the mass of your peptide plus the protecting group confirms incomplete cleavage.

  • Extend Cleavage Time: A simple first step is to increase the cleavage time. Monitor the reaction over several hours to see if the desired product increases. However, this may also increase other side reactions.[2]

  • Modify the Cleavage Cocktail: If extending the time is ineffective, a stronger acid cleavage or modified cocktail may be necessary. For particularly stubborn protecting groups, harsher acids like TFMSA or HF have been used, though this increases the risk of other side reactions.[3] A more common approach is to optimize the TFA cocktail (see Q3).

Q2: I'm observing an unexpected mass addition to my pyridine-containing molecule after TFA cleavage. What could this be?

A2: This is likely due to alkylation of the pyridine ring by carbocations generated from protecting groups or linkers.

During acid cleavage, protecting groups like tert-butyl (tBu) and trityl (Trt) are released as highly reactive carbocations.[4] The pyridine ring, while electron-deficient, can still be attacked by these electrophiles, leading to unwanted alkylation. This is especially problematic for sensitive amino acids like Tryptophan (Trp) but can also occur on the pyridine ring of residues like Histidine (His) or other synthetic pyridyl amino acids.

Common Mass Additions and Their Sources:

Mass Addition (Da)Likely Source SpeciesOriginating Protecting Group / Linker
+57tert-butyl cationBoc, tBu
+243Trityl cationTrt
VariableCations from resin linkerWang, Rink Amide linkers

Troubleshooting Workflow:

G start Unexpected Mass Observed check_mass Identify Mass Addition (+57, +243, etc.) start->check_mass identify_source Correlate Mass to Protecting Groups Used (tBu, Trt, etc.) check_mass->identify_source scavenger_issue Hypothesis: Ineffective Carbocation Scavenging identify_source->scavenger_issue review_cocktail Review Cleavage Cocktail: - Scavenger type? - Scavenger concentration? scavenger_issue->review_cocktail optimize_scavenger Action: Optimize Scavenger Strategy (See Q3 & Protocol 1) review_cocktail->optimize_scavenger re_run Re-run Cleavage with Optimized Cocktail optimize_scavenger->re_run analyze Analyze Crude Product re_run->analyze success Problem Solved analyze->success Mass addition absent fail Problem Persists analyze->fail Mass addition present

Q3: How do I choose the right scavenger cocktail to prevent pyridine alkylation?

A3: The choice of scavenger is critical and depends on the specific protecting groups used in your synthesis. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations before they can modify your product.[4][5]

A standard, non-malodorous cleavage cocktail that is effective for many sequences is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .

  • TIS is an excellent scavenger for trityl cations and also acts as a reducing agent, which can help prevent some oxidative side reactions.

  • Water is effective at scavenging tert-butyl cations.[6]

When to Use More Complex Scavengers:

For peptides containing residues that are particularly sensitive to oxidation or alkylation (like Cys, Met, Trp), or when using acid-sensitive linkers, a more robust cocktail is needed.[7]

Table of Common Scavengers and Their Applications:

ScavengerTarget Cation / Side ReactionRecommended ForNotes
Triisopropylsilane (TIS) Trityl cations, general reductionPeptides with Cys(Trt), His(Trt)Standard component, reduces oxidation.
Water (H₂O) tert-butyl cationsPeptides with tBu groups (Asp, Glu, Ser, Thr, Tyr)Essential for preventing t-butylation.[6]
1,2-Ethanedithiol (EDT) Trityl cations, reduces sulfoxidesPeptides with Cys(Trt), MetHighly effective but has a strong odor.[7] Helps keep Cys in a reduced state.[7]
Thioanisole General scavengerPeptides with Arg(Pmc/Pbf), TrpHelps prevent re-attachment of protecting groups to Trp.
Phenol General scavengerPeptides with Arg(Pmc/Pbf)Can cause side reactions with Trp if used improperly.

A highly effective, albeit malodorous, universal cocktail is Reagent K : TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).[6] This is often reserved for particularly challenging sequences.

Experimental Protocols

Protocol 1: General Acid Cleavage for Pyridine-Containing Peptides

This protocol uses a standard scavenger cocktail suitable for many common applications.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether (peroxide-free)

  • Reaction vessel with a fritted filter

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio . Prepare enough to use approximately 10 mL per gram of resin. For 100 mg of resin, 1-2 mL is sufficient.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Seal the vessel and gently agitate at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a clean collection tube.[8]

  • Resin Wash: Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine the filtrates.

  • Precipitation: In a separate centrifuge tube, add 10-fold excess of cold diethyl ether relative to the volume of the combined TFA filtrate.

  • Slowly add the TFA solution dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Advanced Troubleshooting

Q4: I've tried standard scavenger cocktails, but I'm still seeing alkylation on the pyridine ring. What else can I do?

A4: Consider protecting the pyridine nitrogen itself, or using an alternative cleavage strategy.

If the pyridine ring is exceptionally nucleophilic or the synthesis generates an overwhelming amount of reactive carbocations, direct protection of the pyridine nitrogen can be an effective, albeit more synthetically demanding, strategy.

Strategies for Pyridine Nitrogen Protection:

  • Pyridine N-oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide.[1][9] This modification makes the ring electron-deficient, protecting it from electrophilic attack by carbocations. The N-oxide can typically be removed later in the synthesis using reducing agents like PCl₃.[10]

  • Borane Complexation: The lone pair of the pyridine nitrogen can be complexed with borane (BH₃).[11] This effectively masks its nucleophilicity and basicity during cleavage. The borane group can be removed post-cleavage.

G cluster_0 Reaction Pathway cluster_1 Mitigation Strategy Pyridine Pyridine Alkylated_Pyridine Alkylated Pyridine (Side Product) Pyridine->Alkylated_Pyridine Unwanted Alkylation Carbocation R+ Carbocation->Alkylated_Pyridine Protected_Pyridine Pyridine N-Oxide or Borane Complex No_Reaction No Reaction Protected_Pyridine->No_Reaction Carbocation_2 R+ Carbocation_2->No_Reaction

References

  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters - ACS Publications. Available at: [Link]

  • Method and compositions for removing acid-labile protecting groups.Google Patents.
  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. Available at: [Link]

  • The challenge of peptide nucleic acid synthesis. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. opnMe.com. Available at: [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

  • Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Troubleshooting: How to Improve Yield. Chemistry - University of Rochester. Available at: [Link]

  • An Application of Borane As a Protecting Group for Pyridine. ResearchGate. Available at: [Link]

  • Side-Chain Reactions of Substituted Pyridines. Pearson. Available at: [Link]

  • Pyridine hydrochloride-promoted CC bond cleavage approach: A metal-free and peroxide-free facile method for the synthesis of amide derivatives. ResearchGate. Available at: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]

  • Carbon–nitrogen bond cleavage of pyridine with two molecular substituted allenoates: access to 2-arylpyrimidin-4(3H)-one. Chemical Communications (RSC Publishing). Available at: [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Cleavage Cocktail Selection. CDN. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PMC. Available at: [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of DL-Penicillamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical analysis, the stereospecific separation of enantiomers is of paramount importance. The therapeutic efficacy and toxicological profile of a chiral drug can be intrinsically linked to its stereochemistry. A case in point is penicillamine, a chelating agent and a disease-modifying antirheumatic drug (DMARD). While D-penicillamine is the therapeutically active enantiomer, the L-form is known to be toxic. Consequently, the accurate and robust separation and quantification of DL-penicillamine enantiomers are critical for quality control and clinical monitoring.

This guide provides an in-depth comparison of various chromatographic techniques for the enantioselective separation of DL-penicillamine. We will delve into the principles and practicalities of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal method for their specific needs.

The Crux of the Challenge: The Stereochemistry of Penicillamine

Penicillamine possesses a single chiral center at the α-carbon, giving rise to two enantiomers: (S)-(-)-penicillamine (L-penicillamine) and (R)-(+)-penicillamine (D-penicillamine). Their identical physical and chemical properties in an achiral environment necessitate the use of a chiral selector or a chiral derivatizing agent to achieve separation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC stands as the most widely employed technique for the enantiomeric resolution of DL-penicillamine due to its versatility, high resolution, and well-established methodologies. Two primary strategies are utilized: direct and indirect separation.

Direct Chiral HPLC: Separation on Chiral Stationary Phases

Direct methods involve the use of a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers. This approach is often preferred for its simplicity, as it does not require derivatization of the analyte.

A variety of CSPs have been successfully employed for the direct resolution of DL-penicillamine. These include:

  • Pirkle-type (π-acid/π-base) CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance to achieve separation.

  • Cyclodextrin-based CSPs: The hydrophobic cavity of cyclodextrins can include one of the enantiomers preferentially, leading to separation.

  • Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (AGP) can offer excellent enantioselectivity for a wide range of compounds, including amino acids.

  • Ligand-exchange CSPs: These CSPs, often based on an amino acid coated on a solid support, utilize a metal ion (e.g., Cu(II)) in the mobile phase to form transient diastereomeric complexes with the penicillamine enantiomers.

The choice of mobile phase is critical and is typically a mixture of an organic modifier (e.g., acetonitrile, methanol) and an aqueous buffer. The pH of the buffer can significantly influence the retention and resolution by altering the ionization state of both the analyte and the CSP.

Indirect Chiral HPLC: Derivatization and Separation on Achiral Phases

Indirect methods involve the pre-column derivatization of the DL-penicillamine racemate with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase, most commonly a C18 reversed-phase column.

A widely used and highly effective CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs. The reaction of Marfey's reagent with the amino group of DL-penicillamine yields highly chromophoric diastereomers that are readily separable by reversed-phase HPLC.

Causality in Experimental Choices: The selection of a CDA is dictated by several factors: it must be enantiomerically pure, react quantitatively with the analyte under mild conditions without causing racemization, and the resulting diastereomers should exhibit sufficient chromatographic resolution and detector response. Marfey's reagent fulfills these criteria, and the dinitrophenyl chromophore provides strong UV absorbance, enhancing detection sensitivity.

Experimental Protocol: Indirect Chiral HPLC Separation of DL-Penicillamine using Marfey's Reagent

This protocol describes a validated method for the determination of L-penicillamine impurity in D-penicillamine drug substance.

1. Materials and Reagents:

  • DL-Penicillamine standard

  • D-Penicillamine sample

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Sodium bicarbonate

2. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the penicillamine standard/sample in 50 mM sodium bicarbonate buffer (pH 8.5).

  • Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • To 100 µL of the penicillamine solution, add 200 µL of the Marfey's reagent solution.

  • Incubate the mixture at 40°C for 1 hour in a water bath.

  • After cooling to room temperature, neutralize the reaction by adding 100 µL of 2 M HCl.

  • Dilute the sample to the desired concentration with the mobile phase before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient may be required for optimal separation. A typical starting point is 80% A and 20% B, with a linear increase in B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

4. Data Analysis:

  • The two diastereomeric peaks corresponding to L-penicillamine-Marfey's adduct and D-penicillamine-Marfey's adduct will be resolved.

  • The percentage of the L-enantiomer can be calculated from the peak areas.

Visualizing the Workflow: Indirect Chiral HPLC

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample DL-Penicillamine Sample/Standard Deriv Derivatization with Marfey's Reagent Sample->Deriv Diastereomers Formation of Diastereomeric Adducts Deriv->Diastereomers Inject Injection onto Achiral C18 Column Diastereomers->Inject Separation Chromatographic Separation Inject->Separation Detection UV Detection at 340 nm Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Quant Quantification of Enantiomers Chromatogram->Quant G cluster_deriv Two-Step Derivatization cluster_gc GC-MS Analysis cluster_data Data Analysis Sample DL-Penicillamine Sample Ester Esterification (e.g., Isopropanol/HCl) Sample->Ester Acyl Acylation (e.g., TFAA) Ester->Acyl Deriv_Sample Volatile Derivatives Acyl->Deriv_Sample Inject Injection into GC Deriv_Sample->Inject Separation Separation on Chiral Column Inject->Separation Detection FID or MS Detection Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Quant Quantification of Enantiomers Chromatogram->Quant

Comparative solubility of Fmoc-Cys(Trt)-OH vs Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Solubility: Fmoc-Cys(Trt)-OH versus Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

A Technical Guide for Researchers in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical determinant of success. Among the myriad of choices, cysteine and its analogs present unique challenges and opportunities. This guide provides a detailed comparative analysis of the solubility characteristics of two such derivatives: the widely-used Fmoc-Cys(Trt)-OH and the less common but functionally intriguing this compound.

The solubility of these building blocks in the solvents used for coupling reactions is paramount for achieving high coupling efficiencies and minimizing aggregation, ultimately impacting the purity and yield of the final peptide. This document offers a comprehensive examination of their structural differences, theoretical and known solubility profiles, and the practical implications for peptide synthesis workflows.

Structural and Physicochemical Properties

A fundamental understanding of the molecular architecture of these two compounds is essential to appreciate their differing behaviors in solution.

PropertyFmoc-Cys(Trt)-OHThis compound
Molecular Formula C37H31NO4SC27H28N2O4S
Molecular Weight 585.71 g/mol 492.59 g/mol (approx.)
Core Amino Acid CysteineDL-Penicillamine
S-Protecting Group Trityl (Trt)2-(4-pyridyl)ethyl
Key Structural Features Bulky, hydrophobic trityl group.Presence of a basic pyridyl nitrogen, gem-dimethyl groups on the β-carbon.

Fmoc-Cys(Trt)-OH incorporates the highly hydrophobic and sterically bulky trityl group to protect the sulfhydryl moiety of cysteine. This large, non-polar group significantly influences the overall solubility of the molecule.

This compound , on the other hand, features a penicillamine core, which is a structural analog of cysteine with two methyl groups on the β-carbon[1]. The sulfhydryl group is protected by a 2-(4-pyridyl)ethyl group. This protecting group introduces a basic nitrogen atom within the pyridine ring, a feature absent in the trityl group.

A Tale of Two Solubilities: Theoretical and Experimental Insights

The disparate nature of the S-protecting groups and the amino acid core logically dictates different solubility profiles in the polar aprotic solvents typically employed in SPPS.

Fmoc-Cys(Trt)-OH: The Hydrophobic Workhorse

The trityl group, composed of three phenyl rings, renders Fmoc-Cys(Trt)-OH largely insoluble in aqueous solutions but soluble in a range of organic solvents. This is a well-established characteristic of this derivative.

Key Solubility Characteristics:

  • Insoluble in water [1].

  • Soluble in most organic solvents , including chloroform, dichloromethane, ethyl acetate, acetone, and tetrahydrofuran (THF)[1].

  • Quantitative data indicates a solubility of 30 mg/mL in both DMF and DMSO .

This solubility profile makes it highly compatible with standard Fmoc-SPPS protocols that predominantly use DMF or NMP as the primary solvent.

This compound: A More Polar Character
  • The Penicillamine Core: Penicillamine itself is freely soluble in water and slightly soluble in alcohol[1]. This is in contrast to the more hydrophobic nature of the cysteine side chain.

  • The S-[2-(4-pyridyl)ethyl] Group: The pyridine ring introduces a degree of polarity and a basic nitrogen atom. 2-(2-pyridyl)ethanol, a related structure, is highly soluble in polar solvents like water and alcohols due to its ability to form hydrogen bonds[2]. The nitrogen atom can also be protonated in acidic conditions, which would dramatically increase aqueous solubility.

Theoretical Solubility Profile: Based on these structural components, this compound is predicted to exhibit greater polarity compared to Fmoc-Cys(Trt)-OH. This increased polarity may lead to:

  • Enhanced solubility in more polar organic solvents and potentially some aqueous/organic mixtures.

  • The basicity of the pyridine nitrogen could be leveraged to modulate solubility in acidic media, a property not available to the trityl-protected counterpart.

  • While the large Fmoc group still imparts significant hydrophobicity, the overall solubility is likely to be a complex interplay between the hydrophobic Fmoc and penicillamine methyl groups, and the polar pyridylethyl moiety.

Implications for Solid-Phase Peptide Synthesis

The choice between these two derivatives will have a direct impact on the practical aspects of peptide synthesis.

ConsiderationFmoc-Cys(Trt)-OHThis compound
Solvent Compatibility Excellent in standard SPPS solvents like DMF and NMP.Likely good solubility in DMF and NMP, with potential for improved solubility in more polar solvent systems.
"Difficult" Sequences The hydrophobicity of the trityl group can sometimes contribute to the aggregation of growing peptide chains.The more polar nature of the pyridylethyl group may help to disrupt secondary structures and reduce aggregation during the synthesis of hydrophobic peptides.
On-Resin Modifications The trityl group is stable to the basic conditions of Fmoc deprotection but is cleaved with acid.The pyridylethyl group's stability to standard SPPS reagents would need to be confirmed, but its basicity might offer unique opportunities for selective on-resin manipulations.
Cleavage The trityl group is typically removed during the final cleavage from the resin with strong acid (e.g., TFA).The cleavage conditions for the S-[2-(4-pyridyl)ethyl] group would need to be empirically determined but may differ from that of the trityl group.

Experimental Protocol for Comparative Solubility Determination

Given the absence of direct comparative data, it is imperative for researchers to empirically determine the solubility of these compounds in their specific solvent systems. The following protocol provides a robust framework for such an analysis.

Objective:

To quantitatively determine and compare the solubility of Fmoc-Cys(Trt)-OH and this compound in common SPPS solvents.

Materials:
  • Fmoc-Cys(Trt)-OH

  • This compound

  • High-purity, amine-free DMF

  • NMP

  • DCM

  • DMSO

  • Vortex mixer

  • Analytical balance

  • Centrifuge

  • HPLC system

Methodology:
  • Preparation of Saturated Solutions:

    • To a series of vials, add a pre-weighed excess amount of the amino acid derivative (e.g., 50 mg).

    • Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.

    • Seal the vials and vortex vigorously for 2 minutes.

    • Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours with intermittent shaking to ensure saturation.

  • Sample Clarification:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

  • Analysis:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

    • Inject a known volume onto a calibrated HPLC system to determine the concentration of the dissolved amino acid derivative.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

G cluster_prep Preparation cluster_clarify Clarification cluster_analysis Analysis A Weigh excess amino acid derivative B Add precise volume of solvent A->B C Vortex and equilibrate for 24h B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Dilute supernatant E->F G Inject into calibrated HPLC F->G H Calculate solubility G->H I Compare solubility data H->I

Caption: Experimental workflow for determining and comparing solubility.

Concluding Remarks for the Practicing Scientist

The choice between Fmoc-Cys(Trt)-OH and this compound is a decision guided by the specific demands of the peptide sequence and the desired chemical properties of the final product.

  • Fmoc-Cys(Trt)-OH remains the standard, well-characterized choice for routine SPPS, with a predictable solubility profile in common organic solvents. Its hydrophobicity is a double-edged sword, providing good solubility in non-polar environments but potentially contributing to aggregation in some contexts.

  • This compound presents an intriguing alternative, particularly for sequences prone to aggregation or where the introduction of a basic handle is desirable for subsequent chemical modifications. Its predicted higher polarity may offer advantages in solubilizing difficult peptide sequences.

Ultimately, the lack of extensive published data on this compound necessitates that researchers perform their own solubility and stability assessments within their specific synthetic context. This due diligence will ensure the informed selection of the optimal building block, paving the way for successful peptide synthesis.

G cluster_0 Fmoc-Cys(Trt)-OH cluster_1 This compound struct0 Core: Cysteine S-Protecting Group: Trityl (hydrophobic, bulky) Solubility: High in DMF/NMP, low in aqueous media Decision Optimal Building Block Selection struct0->Decision Standard, well-characterized struct1 Core: Penicillamine (gem-dimethyl) S-Protecting Group: 2-(4-pyridyl)ethyl (polar, basic N) Predicted Solubility: Higher polarity, potentially better for aggregation-prone sequences struct1->Decision Potentially advantageous for difficult sequences

Caption: Logical comparison for building block selection.

References

  • Wikipedia. (n.d.). Penicillamine. Retrieved February 24, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved February 24, 2026, from [Link]

Sources

Technical Guide: Purity Assessment of Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is a specialized cysteine analogue derivative used to introduce basic sites or metal-coordinating ligands into peptide backbones (often PNA or peptide mimetics). Its synthesis involves a Michael addition of DL-penicillamine to 4-vinylpyridine, followed by


-Fmoc protection.

Assessing the purity of this molecule presents a unique "Analytical Triad" challenge:

  • The Basic Moiety: The pyridine ring (

    
    ) causes severe peak tailing on standard acidic RP-HPLC.
    
  • The Labile Protection: The Fmoc group is base-sensitive, prohibiting high-pH buffers often used to neutralize basic amines.

  • The Steric Bulk: The gem-dimethyl group of penicillamine alters solvation and rotation compared to standard cysteine derivatives.

This guide compares the two most critical analytical workflows—Ion-Pairing RP-HPLC (for chromatographic purity) and Quantitative NMR (qNMR) (for absolute net content)—and provides a decision matrix for their application.

Part 1: The Analytical Landscape (Comparison)

Standard "Area %" HPLC is insufficient for this compound because it fails to detect residual 4-vinylpyridine (which may polymerize) or inorganic salts, and often overestimates purity due to the high extinction coefficient of the Fmoc group.

Method Comparison Matrix
FeatureMethod A: Ion-Pairing RP-HPLC Method B: Quantitative NMR (qNMR) Method C: Chiral HPLC
Primary Utility Routine "Chemical Purity" (% Area). Detection of hydrophobic impurities (Fmoc-OH, Dibenzofulvene)."Absolute Purity" (Weight %). Detection of residual solvents, salts, and 4-vinylpyridine.Confirming DL (Racemic) ratio.
Detection Limit High Sensitivity (<0.05% impurity detection).Moderate Sensitivity (~0.5% impurity detection).High Sensitivity.
Pyridine Handling Requires ion-pairing agents (TFA/PF6) to prevent tailing.N/A (Pyridine protons are distinct).[1]Requires specific chiral selectors (e.g., Crown Ether or Cellulose).
Blind Spots Inorganic salts, polymerized 4-vinylpyridine (if retained permanently), residual water.Enantiomeric excess (unless chiral shift reagents used).Chemical impurities that co-elute.[2]
Recommendation Mandatory for batch release.Mandatory for yield calculation and standardizing concentration.Optional unless stereochemical resolution is attempted.

Part 2: Critical Impurity Profiling

Understanding the synthesis pathway is required to predict impurities. The Michael addition of the thiol to 4-vinylpyridine is generally robust, but the subsequent Fmoc protection can generate side products.

Synthesis & Impurity Diagram

Figure 1: Reaction pathway and potential impurity generation points.

SynthesisPath Pen DL-Penicillamine (Starting Material) Inter S-[2-(4-pyridyl)ethyl]-Pen (Intermediate) Pen->Inter Michael Addition (pH 8, Water/MeOH) VP 4-Vinylpyridine VP->Inter Imp1 Impurity A: Poly-4-vinylpyridine (Oligomers) VP->Imp1 Self-Polymerization Product Fmoc-S-[2-(4-pyridyl)ethyl]-Pen Inter->Product Fmoc Protection (Na2CO3/Dioxane) FmocCl Fmoc-Cl / Fmoc-OSu FmocCl->Product Imp2 Impurity B: Fmoc-OH / Fmoc-Pen-Pen (Hydrolysis/Dimer) FmocCl->Imp2 Hydrolysis Imp3 Impurity C: Sulfoxide/Sulfone (Oxidation) Product->Imp3 Air Oxidation

Caption: Synthesis workflow showing critical entry points for impurities: polymerization of vinylpyridine and hydrolysis of Fmoc reagents.

Part 3: Experimental Protocols

Protocol A: Ion-Pairing RP-HPLC (Chemical Purity)

Objective: Resolve the basic product from hydrophobic Fmoc byproducts without peak tailing. Challenge: The pyridine ring interacts with silanols on silica columns. Solution: Use Trifluoroacetic Acid (TFA) as an ion-pairing agent to protonate the pyridine and mask silanols, combined with a high-carbon-load column.

  • Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% (v/v) TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is critical for Fmoc reproducibility).

  • Detection: UV at 265 nm (Fmoc max) and 214 nm (Amide/Pyridine).

  • Gradient:

Time (min)% BEvent
0.05Equilibration
2.05Injection hold
20.090Gradient Elution
25.090Wash (Removes Fmoc-OH/Dibenzofulvene)
26.05Re-equilibration

Data Interpretation:

  • Retention Time (RT): The product typically elutes around 12–15 mins (depending on gradient delay).

  • Impurity Flags:

    • Early eluting peaks (2–5 min): Free pyridine salts, unreacted penicillamine.

    • Late eluting peaks (>20 min): Fmoc-OH, Fmoc-OSu, or Dibenzofulvene (if degradation occurred).

    • Broad Humps: Indicates polymerized 4-vinylpyridine.

Protocol B: Quantitative NMR (qNMR) (Absolute Content)

Objective: Determine the exact weight percentage of the target molecule, accounting for residual solvent and salts. Standard: Maleic Acid (TraceCERT® or equivalent) is recommended due to its high purity, stability, and distinct singlet peak at


 6.2 ppm which does not overlap with Fmoc aromatics (

7.2–7.9) or the Pyridyl group (

8.4/7.3).
  • Preparation:

    • Weigh approx. 20 mg of the synthesized product (

      
      ) into a vial (precision 
      
      
      
      mg).
    • Weigh approx. 10 mg of Maleic Acid internal standard (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      . (Note: DMSO is required; Fmoc derivatives are often insoluble in 
      
      
      
      ).
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: Aromatic protons relax slowly; insufficient delay underestimates content).
      
    • Scans: 16–32.

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       6.2 ppm, 2H).
      
    • Integrate the Pyridine protons (

      
       ~8.4 ppm, 2H, doublet). Avoid using Fmoc protons for quantitation as they can overlap with oligomers.
      
  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons (2 for Maleic, 2 for Pyridine ortho-protons)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      : Molecular weight[3][4][5]
      
    • 
      : Mass weighed
      
    • 
      : Purity of internal standard
      

Part 4: Analytical Workflow Visualization

The following decision tree ensures that no batch is released without verifying both chemical integrity and net peptide content.

Figure 2: Analytical Decision Matrix.

AnalysisFlow Start Crude Synthesized Product HPLC Step 1: RP-HPLC (C18/TFA) Check Chemical Purity Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 Repurify Repurify (Prep HPLC or Recrystallization) Decision1->Repurify No qNMR Step 2: qNMR (DMSO-d6) Check Net Content & Solvents Decision1->qNMR Yes Repurify->HPLC Decision2 Residual 4-VP < Limit? qNMR->Decision2 Scavenge Thiol Scavenging / Wash Decision2->Scavenge No (Toxic Impurity) Chiral Step 3: Chiral HPLC (Optional: Confirm DL ratio) Decision2->Chiral Yes Scavenge->qNMR Release Release for Synthesis Chiral->Release

Caption: Step-by-step decision matrix. qNMR is critical for detecting non-chromophoric salts and toxic vinylpyridine residues.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text for Fmoc protocols and impurity analysis).
  • Stentzel, M. R., & Klumpp, D. A. (2021).[1] Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.[1][6] Beilstein Journal of Organic Chemistry. Link (Mechanistic insight into vinylpyridine Michael additions).

  • Sigma-Aldrich. (2017). Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials. Link (Standard protocols for qNMR integration and internal standards).

  • Yusof, M., et al. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization. Biomedical Chromatography. Link (Background on Penicillamine chromatography challenges).

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Side Reactions. Link (Reference for Fmoc stability and cleavage byproducts).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their laboratory work.

The disposal of any chemical waste must be approached with a thorough understanding of its potential hazards and in accordance with all applicable regulations.[1][2][3] This guide synthesizes best practices for handling chemical waste, with a specific focus on the unique characteristics of this compound, breaking down the hazards associated with its constituent molecular fragments.

Hazard Profile Analysis: A Triad of Chemical Concerns

A specific Safety Data Sheet (SDS) for this compound should always be consulted if available from the manufacturer.[4][5] In its absence, a conservative approach requires evaluating the hazards of its core components: the Fmoc group, the pyridylethyl moiety, and the penicillamine backbone.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group common in peptide synthesis.[6] Waste generated from Fmoc-deprotection, typically involving piperidine, is considered hazardous chemical waste due to the presence of dibenzofulvene and its adducts.[7][8]

  • S-[2-(4-pyridyl)ethyl] Moiety: Pyridine and its derivatives are generally classified as hazardous waste.[9][10] They can be toxic and harmful to the environment.[11][12][13] Therefore, any waste containing this part of the molecule must be treated as hazardous.

  • DL-penicillamine Backbone: Penicillamine is a derivative of penicillin and is used as a chelating agent.[14][15] While used therapeutically, in a laboratory setting, it and its derivatives should be handled as potentially hazardous chemicals, with waste disposed of accordingly.[16][17][18][19]

Given this composite hazard profile, all waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be disposed of as hazardous chemical waste.[1][2]

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, it is mandatory to be equipped with the appropriate PPE to minimize exposure.[20][21]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or accidental generation of dust.[22]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact with the chemical.[9]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling any dust or aerosolized particles.[9][23]
Step-by-Step Disposal Protocol

Proper segregation of waste at the point of generation is a cornerstone of safe and compliant laboratory practice.[8] Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.

  • Obtain Designated Waste Containers: Contact your institution's EHS office to obtain correctly labeled hazardous waste containers.

  • Prepare and Label Containers: Ensure you have the following, clearly labeled containers ready before you begin your experiment:

    • Solid Hazardous Waste: For unused or expired solid this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels, gloves).

    • Non-Halogenated Solvent Waste: For solutions of the compound dissolved in solvents like DMF, NMP, or acetonitrile.

    • Aqueous Hazardous Waste: For any aqueous solutions containing the compound.

    • Sharps Waste: For any contaminated needles or blades.

  • Solid Waste:

    • Carefully transfer any unused or waste solid this compound into the "Solid Hazardous Waste" container using a clean spatula.

    • Place all disposables that have come into direct contact with the solid compound (e.g., contaminated gloves, weigh paper, pipette tips) into the same container.

    • For small spills of solid material, gently sweep to avoid raising dust, and place the material into the designated solid hazardous waste container.[7]

  • Liquid Waste (Organic):

    • Pour solutions of this compound in non-halogenated organic solvents directly into the "Non-Halogenated Solvent Waste" container.

    • Use a funnel to avoid spills and do not leave the funnel in the container.[1]

    • Rinse the emptied vessel with a small amount of a suitable non-halogenated solvent and add the rinsing to the waste container.

  • Liquid Waste (Aqueous):

    • Collect all aqueous layers from extractions and washes that may contain the compound in the "Aqueous Hazardous Waste" container.

  • Keep Containers Closed: All hazardous waste containers must be securely sealed when not in use.[1] This prevents the release of vapors and reduces the risk of spills.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste containers in a designated and properly marked SAA within the laboratory.[1][24] This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to contain any potential leaks.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills during transport.

  • Request Pickup: Once a container is full, or as per your institution's guidelines, contact your EHS department to arrange for the pickup and final disposal of the hazardous waste.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of waste generated from experiments involving this compound.

G cluster_waste_type Identify Waste Type cluster_containers Segregate into Labeled Containers start Waste Generation Point (this compound) solid Solid Compound or Contaminated Disposables start->solid liquid_org Organic Solution (e.g., in DMF, NMP) start->liquid_org liquid_aq Aqueous Solution start->liquid_aq solid_container Solid Hazardous Waste solid->solid_container liquid_org_container Non-Halogenated Solvent Waste liquid_org->liquid_org_container liquid_aq_container Aqueous Hazardous Waste liquid_aq->liquid_aq_container storage Store Sealed Containers in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_org_container->storage liquid_aq_container->storage ehs_pickup Contact EHS for Waste Pickup (When container is 90% full) storage->ehs_pickup end Final Disposal by Licensed Facility ehs_pickup->end

Caption: Disposal workflow for this compound.

Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5][20][21][25] This standard mandates the development of a Chemical Hygiene Plan (CHP) which outlines procedures for the safe handling, storage, and disposal of hazardous materials.[4][20] Furthermore, the final disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] It is imperative to follow both your institution's specific CHP and all local, state, and federal regulations.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration . OSHA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research . Columbia University. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . Compliancy Group. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Chapter 20: Chemical Waste Management - University of Nevada, Reno . University of Nevada, Reno. [Link]

  • Regulation of Laboratory Waste - American Chemical Society . ACS.org. [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI . National Center for Biotechnology Information. [Link]

  • HAZARD SUMMARY - Pyridine . NJ.gov. [Link]

  • PENICILLAMINE | Poisoning & Drug Overdose, 7e . AccessMedicine | McGraw Hill Medical. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia . Wikipedia. [Link]

  • Penicillamine - Wikipedia . Wikipedia. [Link]

  • Safety Data Sheet (SDS) - Fmoc-S-trityl-L–penicillamine . Anaspec. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine
Reactant of Route 2
Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.